

Physical and chemical properties of Benzyl 2-bromoacetate

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Compound of Interest

Compound Name: **Benzyl 2-bromoacetate**

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An In-depth Technical Guide to Benzyl 2-bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-bromoacetate is a vital reagent and intermediate in organic synthesis, with significant applications in the pharmaceutical and fine chemical industries. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and key applications. Spectroscopic data, safety information, and logical workflows for its use in synthetic pathways are also presented to serve as a thorough resource for laboratory and development professionals.

Chemical Identity

Benzyl 2-bromoacetate, also known as bromoacetic acid benzyl ester, is an organic compound classified as an ester of bromoacetic acid and benzyl alcohol.^{[1][2]} Its core structure consists of a benzyl group attached to a bromoacetate moiety.^[3]

Identifier	Value
IUPAC Name	benzyl 2-bromoacetate[2][3]
CAS Number	5437-45-6[1][2][3][4]
Molecular Formula	C ₉ H ₉ BrO ₂ [1][2][3]
Molecular Weight	229.07 g/mol [1][2][3]
SMILES	C1=CC=C(C=C1)COC(=O)CBr[2][3]
InChI Key	JHVLLYQQQYIWKX-UHFFFAOYSA-N[2][3]
Synonyms	Benzyl bromoacetate, Bromoacetic Acid Benzyl Ester, Phenylmethyl bromoacetate[2][3][4][5]

Physicochemical Properties

Benzyl 2-bromoacetate is a colorless to light yellow liquid at room temperature.[3][4][6] It is characterized by a pungent odor and is generally immiscible with water.[3][5][6][7]

Property	Value	Conditions
Appearance	Colorless to light yellow liquid[4][6]	Ambient
Density	1.446 g/mL[1][3][6]	25 °C[3][6]
Boiling Point	166-170 °C[1][3][4][5]	22 mmHg[1][3][4][5]
Flash Point	113 °C (closed cup)[3]	-
Refractive Index	1.543 - 1.545[4]	20 °C[3]
Water Solubility	Immiscible or difficult to mix[3][6][7]	-
Stability	Stable at room temperature in closed containers under normal storage conditions.[4]	-

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Benzyl 2-bromoacetate**.

Spectroscopic Data	Details
¹ H NMR	Aromatic Protons (5H): δ 7.25–7.35 ppm (multiplet); Benzyl CH ₂ (2H): δ 5.25 ppm (singlet); Bromomethyl CH ₂ (2H): δ 3.80 ppm (singlet)[3]
¹³ C NMR	Carbonyl (C=O): δ 166.5 ppm; Aromatic Carbons: δ 128.0–135.0 ppm; Benzyl CH ₂ : δ 67.0 ppm; Bromomethyl CH ₂ : δ 29.0 ppm[3]
Infrared (IR)	Strong C=O stretch at 1750 cm ⁻¹ ; Aromatic C-H stretches at 3050–3000 cm ⁻¹ ; Aliphatic C-H stretches at 2950–2850 cm ⁻¹ ; C-Br vibration at 650 cm ⁻¹ [3]
Mass Spectrometry	Molecular ion peak at m/z 230/228 (reflecting ⁷⁹ Br/ ⁸¹ Br isotopes); Base peak at m/z 91 (tropylium ion, [C ₇ H ₇] ⁺)[3]

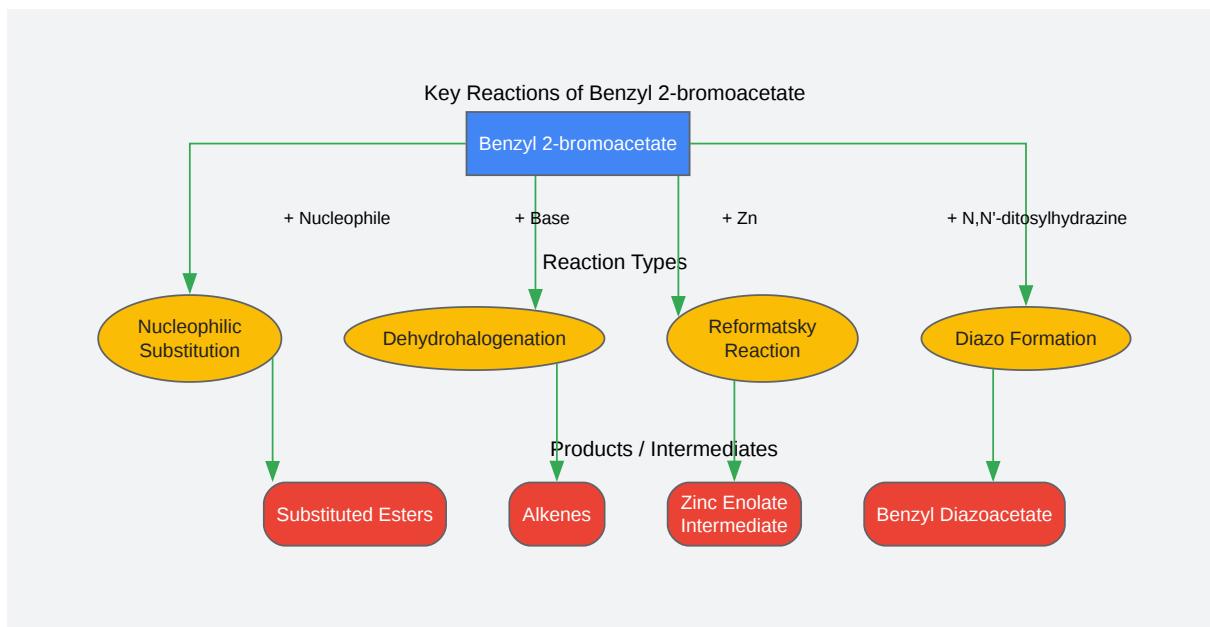
Chemical Properties and Reactivity

The reactivity of **Benzyl 2-bromoacetate** is primarily dictated by the ester functional group and the labile bromine atom, which makes it an excellent alkylating agent.

- Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This reaction is fundamental to its utility in synthesizing more complex molecules.[3]
- Dehydrohalogenation: In the presence of a base, it can undergo an elimination reaction to yield alkene derivatives.[3]
- Reformatsky Reaction: It can react with zinc to form an intermediate enolate, which can then react with a precursor molecule. A unique Reformatsky reaction between two identical

molecules of benzyl bromoacetate has been reported to synthesize benzyl bromoacetoacetate.[8]

- Conversion to Diazo Compounds: It reacts with reagents like N,N'-ditosylhydrazine to produce benzyl diazoacetate.[3]



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Core reactivity pathways for **Benzyl 2-bromoacetate**.

Experimental Protocols

Synthesis of Benzyl 2-bromoacetate

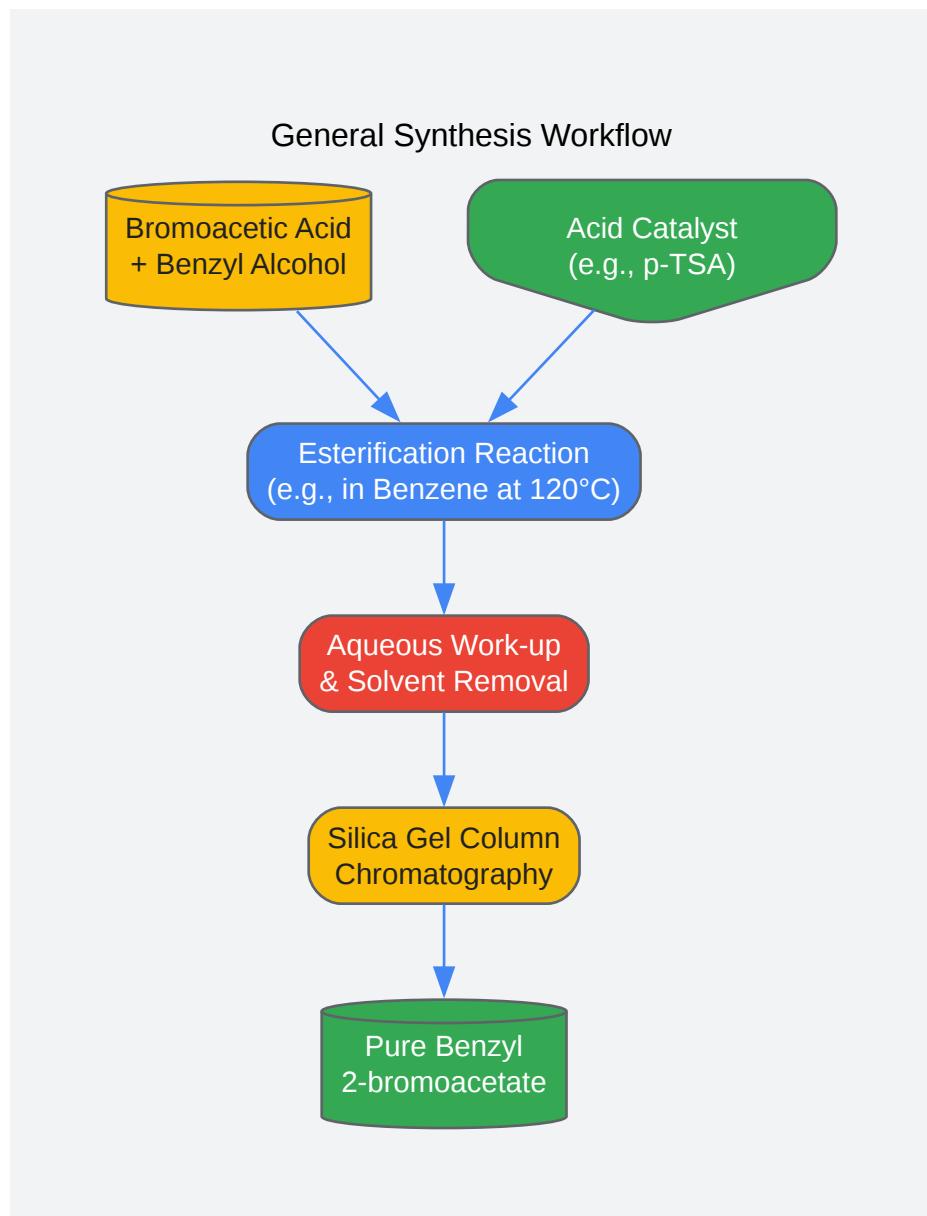
The primary method for synthesizing **Benzyl 2-bromoacetate** is the esterification of bromoacetic acid with benzyl alcohol.[1]

Method 1: Direct Esterification with p-Toluenesulfonic Acid Catalyst[3][9]

- Reactants: Bromoacetic acid (1.0 eq), benzyl alcohol (1.0 eq), and p-toluenesulfonic acid (catalytic amount, e.g., 0.01 eq).[9]
- Solvent: Benzene.[3][9]
- Apparatus: A two-necked flask equipped with a Dean-Stark trap.[3][9]
- Procedure: a. Combine the reactants and solvent in the flask. b. Heat the mixture to 120 °C and reflux for 24 hours, continuously removing the water formed via the Dean-Stark trap.[3][9] c. After the reaction is complete, cool the mixture to room temperature. d. Remove the solvent under reduced pressure using a rotary evaporator.[9] e. Purify the resulting residue by silica gel flash column chromatography.[3][9]

Method 2: Green Synthesis Approach[1]

- Catalyst Preparation: Mix 120 ml of acetic anhydride and 5 g of ferric tribromide in a round-bottomed flask. Store the resulting catalyst in a reagent bottle.[1]
- Reaction Mixture: In a 2000ml flask, combine 1000g of bromoacetic acid, 790g of benzyl alcohol, and 50g of sodium bisulfate.[1]
- Reaction Conditions: a. Connect the flask to a Roots vacuum pump. b. Begin stirring and slowly heat the mixture to 50°C. c. Over the course of one hour, increase the temperature to approximately 65°C. d. Activate the vacuum pump, maintaining a vacuum of at least -0.098 MPa. e. Continue heating, ensuring the temperature does not exceed 90°C over the next two hours.[1] f. Maintain the final temperature and vacuum for one hour, monitoring the reaction progress. Terminate the reaction when the target product content exceeds 98%. [1]
- Work-up and Purification: a. Cool the reaction mixture. b. Add activated carbon for decolorization and then filter.[1] c. The final product is obtained with a reported yield of 95%. [1]



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A typical workflow for the synthesis and purification of **Benzyl 2-bromoacetate**.

Purification Protocol

For purification, especially after synthesis, column chromatography is effective.[3][9] A common method involves:

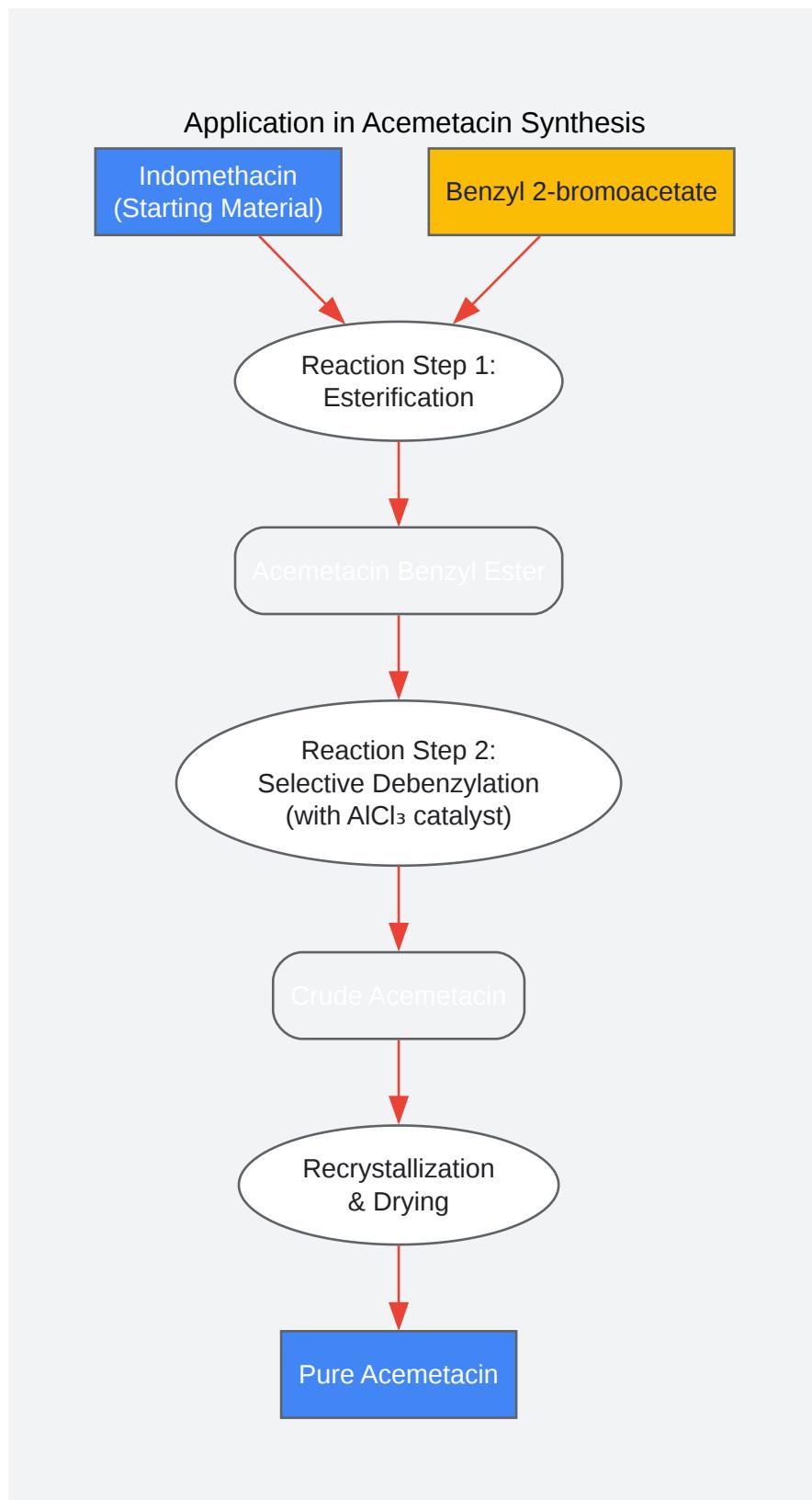
- Dilution: Dilute the crude ester with diethyl ether (Et₂O).[6]

- **Washing:** Wash the ether solution sequentially with 10% aqueous sodium bicarbonate (NaHCO_3) and then with water.[6]
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).[6]
- **Fractionation:** After filtering off the drying agent, concentrate the solution and perform fractional distillation under reduced pressure.[6]

Applications in Research and Drug Development

Benzyl 2-bromoacetate is a versatile building block in medicinal chemistry and organic synthesis.[3][10]

- **Pharmaceutical Intermediate:** It is a key intermediate in the synthesis of various pharmaceuticals.[1][10] A notable example is its use in the production of Acemetacin, a non-steroidal anti-inflammatory drug (NSAID).[1] Acemetacin is a prodrug of Indomethacin, designed to reduce gastrointestinal side effects.[1]
- **Synthesis of Bioactive Molecules:** It is used in the synthesis of somatostatin analogues with tumor-targeting properties and in the development of phospholipase A2 inhibitors.[4]
- **Peptide Synthesis:** The compound was used in the alkylation of (-)-2,3-O-isopropylidene-D-threitol to create a novel linker for the solid-phase synthesis of lipopeptides.[7]
- **Fullerene Chemistry:** It serves as a raw material for creating fullerene (C60) pyrrolidine derivatives, which have improved solubility in common organic solvents.[1]



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Use of **Benzyl 2-bromoacetate** in the synthesis of the NSAID Acemetacin.

Safety and Handling

Benzyl 2-bromoacetate is a hazardous chemical and requires careful handling.

- Hazards: It causes skin irritation and serious eye irritation.[5][11] It may also cause respiratory irritation.[11] The substance is a lachrymator.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[11] Ensure work is conducted in a well-ventilated area or outdoors.[11][12]
- Handling: Avoid contact with skin and eyes and inhalation of vapor or mist.[11] Wash hands thoroughly after handling.[5][11] Use non-sparking tools and prevent fire caused by electrostatic discharge.[12]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[10][11] [12] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[5]
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[11]
 - Skin: Wash off with soap and plenty of water. If irritation occurs, get medical advice.[11]
 - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

Conclusion

Benzyl 2-bromoacetate is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physical properties, predictable reactivity, and versatile applications, particularly in the synthesis of pharmaceuticals like Acemetacin, underscore its importance. A thorough understanding of its characteristics, along with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development.

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